molecular formula C10H8FN3O B8494287 5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]-triazole-4-carbaldehyde

5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]-triazole-4-carbaldehyde

Cat. No.: B8494287
M. Wt: 205.19 g/mol
InChI Key: JRLKFDGYVLRWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-methyltriazole-4-carbaldehyde

InChI

InChI=1S/C10H8FN3O/c1-14-9(6-15)10(12-13-14)7-2-4-8(11)5-3-7/h2-6H,1H3

InChI Key

JRLKFDGYVLRWHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C2=CC=C(C=C2)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4-fluoro-phenyl)-1-methyl-1H-[1,2,3]triazole (709 mg, 4.0 mmol) in THF (20 mL) was added n-BuLi (1.6 M in hexane, 3.0 mL, 4.8 mmol) dropwise at −75° C. under Argon. The resulting solution was stirred at −75° C. for 1 h, then DMF (401 μL, 5.2 mmol) was added dropwise at −75° C. and the reaction mixture was allowed to warm up to room temperature over 1 h. The mixture was then poured into saturated ammonium chloride solution and extracted with ethyl acetate and the combined organic extracts washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 0 to 100% ethyl acetate in heptane) afforded the title compound (773 mg, 94%) as a white solid. MS: m/e=206.2 [M]+.
Name
4-(4-fluoro-phenyl)-1-methyl-1H-[1,2,3]triazole
Quantity
709 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
401 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

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